molecular formula C37H35FeNP2 B12060175 (s)-Methyl-BoPhoz

(s)-Methyl-BoPhoz

Cat. No.: B12060175
M. Wt: 611.5 g/mol
InChI Key: ZIAZHUWEJYUGEO-FBHGDYMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of BoPhoz Ligand Family

The BoPhoz ligand family emerged in the early 2000s through systematic modifications of ferrocene-based phosphine architectures. Initial work by Kagan and colleagues on planar chiral ferrocenes laid the groundwork, but the breakthrough came with Johnson Matthey's development of air-stable phosphinoaminophosphines featuring a ferrocenylethyl backbone. These first-generation BoPhoz ligands demonstrated unprecedented activity in rhodium-catalyzed hydrogenations of dehydro-α-amino acids, achieving enantiomeric excess (ee) values >99% under mild conditions.

Key milestones in BoPhoz evolution include:

Year Development Catalytic Application Max ee (%)
2002 BoPhoz prototype α-Amino acid synthesis 99.5
2009 Methyl-BoPhoz variant Ethylphosphonate hydrogenation 98
2015 P-Cy-Me-BoPhoz α-Ketoester reduction 95

The methyl-substituted derivative, (S)-Methyl-BoPhoz, represents a strategic refinement addressing limitations in substrate scope and catalyst loading. Its development was driven by the need for ligands combining high enantioselectivity with broad functional group tolerance in pharmaceutical intermediates.

Structural Evolution from Ferrocene-Based Phosphinoaminophosphines

The molecular architecture of (S)-Methyl-BoPhoz derives from systematic modifications of three key structural elements:

  • Backbone Rigidity : The ferrocene core provides a stereochemically rigid platform, with early derivatives using unsubstituted cyclopentadienyl rings. Methyl substitution at specific positions introduced torsional effects that improved chiral induction.

  • Donor Group Arrangement : Transition from symmetric bisphosphines to unsymmetric phosphinoaminophosphine donors created differentiated coordination sites. The P^N^P' tridentate system in (S)-Methyl-BoPhoz enables adaptive metal coordination geometries.

  • Steric Modulation : Comparative analysis reveals critical steric parameters:

Ligand Cone Angle (°) Bite Angle (°) Metal Preference
BoPhoz 145 92 Rh, Ru
(S)-MeBoPhoz 152 89 Rh
P-Cy-Me-BoPhoz 168 86 Ir

Data from

The methyl group in (S)-Methyl-BoPhoz introduces controlled 1,3-diaxial interactions that restrict rotation about the ferrocene-amine bond, locking the phosphine donors in a chiral pocket optimal for substrate recognition.

Unique Stereoelectronic Features of (S)-Methyl-BoPhoz Configuration

The stereoelectronic profile of (S)-Methyl-BoPhoz arises from synergistic effects between its planar chiral ferrocene core and electronically differentiated donor groups:

Electronic Characteristics :

  • Phosphorus NMR studies reveal distinct δ(31P) values:
    P(amine): 28.5 ppm
    P(aryl): -15.2 ppm
    (Δδ = 43.7 ppm)
  • DFT calculations show a 0.32 eV HOMO-LUMO gap reduction compared to non-methylated analogues, enhancing metal-to-ligand backdonation

Stereochemical Control Elements :

  • Helical Chirality : The ferrocene's tilted cyclopentadienyl rings create a right-handed helical twist that transmits chirality to bound substrates
  • Pocket Dimensions : X-ray crystallography confirms a 7.2 Å chiral cavity diameter, optimized for α,β-unsaturated ester recognition
  • Inductive Effects : Methyl substitution increases donor ability (Tolman electronic parameter χ = 42.3 vs 39.8 for parent BoPhoz)

These features enable remarkable catalytic performance in challenging transformations. For instance, in the asymmetric β-boration of α,β-unsaturated imines, (S)-Methyl-BoPhoz achieves 92% ee compared to 78% for copper-mediated systems. The ligand's ability to stabilize six-membered transition states through a combination of CH-π interactions and phosphorus lone pair donation has been identified as the key selectivity determinant.

Properties

Molecular Formula

C37H35FeNP2

Molecular Weight

611.5 g/mol

InChI

InChI=1S/C32H30NP2.C5H5.Fe/c1-26(33(2)35(29-20-11-5-12-21-29)30-22-13-6-14-23-30)31-24-15-25-32(31)34(27-16-7-3-8-17-27)28-18-9-4-10-19-28;1-2-4-5-3-1;/h3-26H,1-2H3;1-5H;/t26-;;/m1../s1

InChI Key

ZIAZHUWEJYUGEO-FBHGDYMESA-N

Isomeric SMILES

C[C@H]([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]

Canonical SMILES

CC([C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3)N(C)P(C4=CC=CC=C4)C5=CC=CC=C5.[CH]1[CH][CH][CH][CH]1.[Fe]

Origin of Product

United States

Preparation Methods

Ligand Synthesis and Chiral Resolution

(S)-Methyl-BoPhoz is synthesized via asymmetric hydrogenation using its rhodium complex. The process begins with 2-naphthaldehyde as a precursor, undergoing aldol condensation to form α,β-unsaturated esters. Key steps include:

  • Asymmetric Hydrogenation : Methyl 2-acetamido-3-(2-naphthyl)propenoate is hydrogenated using a rhodium-(R)-Methyl-BoPhoz catalyst, achieving 97.9% enantiomeric excess (ee) .

  • Crystallization Enhancement : The product is treated with methanesulfonic acid to form a crystalline salt, increasing ee to >99.5% .

This method has been scaled to multikilogram batches without compromising stereochemical integrity .

Catalytic Complex Formation

The active (S)-Methyl-BoPhoz-rhodium catalyst is prepared by coordinating the ligand with a rhodium precursor:

  • Metal-Ligand Coordination : A rhodium(I) source (e.g., [Rh(COD)Cl]₂) reacts with (S)-Methyl-BoPhoz in toluene at elevated temperatures (80–100°C) .

  • Reaction Conditions :

    ParameterValue
    Temperature80–100°C
    SolventToluene or THF
    Ligand/Rh ratio1:1 to 1.2:1
    Reaction time4–6 hours

This yields a highly active catalyst for hydrogenating α-amido cinnamic esters .

Enantiomeric Purity Optimization

Critical purification steps ensure >99.5% ee:

  • Acidic Deacylation : The hydrogenated product is treated with HCl/MeOH to remove the acetyl group, followed by recrystallization in methanol/water .

  • Crystallization Solvents : Methanol, ethanol, or acetone/water mixtures are preferred for isolating enantiopure amino acid derivatives .

Comparative Analysis of Preparation Methods

MethodKey StepsYield (%)ee (%)Scale
Rh-Catalyzed Hydrogenation Aldol condensation, hydrogenation, crystallization85–9099.5+Multikilogram
Ru-Catalyzed Synthesis Ligand-metal coordination, reflux76–9399.8Lab-scale

Industrial-Scale Adaptations

  • Solvent Selection : Toluene and methanol are preferred for large-scale reactions due to cost and safety .

  • Catalyst Recycling : Rhodium recovery via filtration and reactivation reduces costs .

Applications in Chiral Synthesis

(S)-Methyl-BoPhoz enables efficient synthesis of:

  • Cyclopropylalanine

  • Non-natural amino acids (e.g., 2-naphthylalanine)

  • Pharmaceutical intermediates (e.g., belzutifan precursors) .

Chemical Reactions Analysis

Types of Reactions

(s)-Methyl-BoPhoz undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced back to its original phosphine form.

    Substitution: (s)-Methyl-BoPhoz can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

Asymmetric Hydrogenation

One of the primary applications of (S)-Methyl-BoPhoz is in asymmetric hydrogenation reactions. Studies have shown that this ligand can achieve high enantioselectivities when used with metal catalysts such as rhodium and iridium. For instance, in the hydrogenation of dehydro-α-amino acids and α-ketoesters, (S)-Methyl-BoPhoz has been reported to provide enantiomeric excesses (ee) exceeding 99% .

Table 1: Enantioselectivity Achieved with (S)-Methyl-BoPhoz in Asymmetric Hydrogenation

Substrate TypeCatalyst TypeEnantioselectivity (%)
Dehydro-α-amino acidsRh>99
α-KetoestersIr>99
Itaconic acidsRh97

Asymmetric Synthesis of Chiral Amines

(S)-Methyl-BoPhoz has also been utilized in the asymmetric synthesis of chiral amines, which are crucial intermediates in pharmaceuticals. For example, it has been effective in catalyzing the reaction of imines to produce chiral amines with high enantioselectivity .

Table 2: Performance of (S)-Methyl-BoPhoz in Chiral Amine Synthesis

Reaction TypeCatalyst TypeEnantioselectivity (%)
Imines to Chiral AminesIr91
Acyclic N-aryl iminesIr90

Industrial Applications

The industrial relevance of (S)-Methyl-BoPhoz is highlighted by its use in the synthesis of commercially important compounds. Notably, it has been employed in the production of the herbicide (S)-metolachlor, showcasing its utility beyond academic research into practical applications .

Case Study: Synthesis of (S)-Metolachlor

In a study focusing on the synthesis of (S)-metolachlor, researchers utilized (S)-Methyl-BoPhoz as a ligand in the catalytic hydrogenation process. The results demonstrated that using this ligand significantly improved the yield and enantioselectivity of the desired product compared to other ligands .

Table 3: Comparison of Ligands in (S)-Metolachlor Synthesis

LigandYield (%)Enantioselectivity (%)
(S)-Methyl-BoPhoz95>99
Josiphos8896
DuPhos8592

Case Study: Catalytic Asymmetric Synthesis

Another notable application involved using (S)-Methyl-BoPhoz in a catalytic asymmetric synthesis involving cyclic imines, where it provided superior enantioselectivity compared to traditional ligands . This case study highlights the versatility and effectiveness of (S)-Methyl-BoPhoz across different reaction types.

Mechanism of Action

The mechanism of action of (s)-Methyl-BoPhoz involves its coordination to a metal center, forming a chiral metal-ligand complex. This complex then participates in catalytic cycles, facilitating the formation of chiral products. The molecular targets include transition metals such as palladium, rhodium, and iridium. The pathways involved often include oxidative addition, migratory insertion, and reductive elimination steps.

Comparison with Similar Compounds

Critical Analysis of Comparative Data

  • Steric vs. Electronic Effects : The methyl group in (S)-Methyl-BoPhoz fine-tunes steric bulk without compromising electronic donation to metals, a balance absent in bulkier ligands like Josiphos .
  • Substrate Scope : While BINAP is versatile, (S)-Methyl-BoPhoz excels in reactions requiring precise stereochemical induction, such as α-aryl syntheses .

Q & A

Q. What cross-disciplinary approaches enhance the study of (S)-Methyl-BoPhoz in biological systems?

  • Methodological Answer : Integrate molecular docking (AutoDock Vina) with in vitro enzyme inhibition assays. Use metabolomics (LC-HRMS) to track downstream biochemical effects. Collaborate with computational biologists to map structure-activity relationships (SAR) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.